3-(3,5-Bis(trifluoromethyl)-benzyloxy)bromobenzene
Overview
Description
3-(3,5-Bis(trifluoromethyl)-benzyloxy)bromobenzene is an organic compound characterized by the presence of bromine, trifluoromethyl groups, and a benzyloxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Bis(trifluoromethyl)-benzyloxy)bromobenzene typically involves the bromination of 1,3-bis(trifluoromethyl)benzene. One common method includes the use of N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBH) in the presence of sulfuric acid or trifluoroacetic acid . The reaction conditions often require careful control of temperature and the use of an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-Bis(trifluoromethyl)-benzyloxy)bromobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine or other functional groups.
Coupling Reactions: It can be involved in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases for substitution reactions, and oxidizing or reducing agents for redox reactions. The reaction conditions often require specific solvents, temperatures, and inert atmospheres to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-(3,5-Bis(trifluoromethyl)-benzyloxy)bromobenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 3-(3,5-Bis(trifluoromethyl)-benzyloxy)bromobenzene involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins or membranes. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Bis(trifluoromethyl)benzyl bromide
- 1-Bromo-3,5-bis(trifluoromethyl)benzene
- 3-Bromobenzotrifluoride
Uniqueness
Compared to similar compounds, 3-(3,5-Bis(trifluoromethyl)-benzyloxy)bromobenzene is unique due to the presence of the benzyloxy group, which can influence its reactivity and interactions with other molecules. This structural feature can enhance its utility in specific applications, such as in the design of molecules with tailored properties for pharmaceutical or industrial use .
Properties
IUPAC Name |
1-[(3-bromophenoxy)methyl]-3,5-bis(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrF6O/c16-12-2-1-3-13(7-12)23-8-9-4-10(14(17,18)19)6-11(5-9)15(20,21)22/h1-7H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNADRPIQYHKCTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)OCC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrF6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20373506 | |
Record name | 3-(3,5-bis(trifluoromethyl)-benzyloxy)bromobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20373506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
845866-55-9 | |
Record name | 3-(3,5-bis(trifluoromethyl)-benzyloxy)bromobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20373506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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